(S)-Desfluoro Citalopram-d6 Oxalate is a stable isotope-labeled derivative of the antidepressant citalopram, which is primarily used in pharmacological research and analytical chemistry. This compound is classified as an antidepressant and falls under the category of selective serotonin reuptake inhibitors (SSRIs). It is specifically utilized for studying the pharmacokinetics and metabolism of citalopram due to its unique isotopic labeling, which facilitates tracking in biological systems.
The synthesis of (S)-Desfluoro Citalopram-d6 Oxalate involves several steps, typically starting from citalopram. The process includes:
Technical details regarding reaction conditions, solvents used, and purification methods are critical for achieving high yield and purity during synthesis .
The molecular structure of (S)-Desfluoro Citalopram-d6 Oxalate can be described by its IUPAC name and represented using various chemical notation systems:
CC(C(=O)O)C(C(=O)O)N(C(=O)O)C(C(=O)O)C(C(=O)O)
ZOTACLSUTWXWJH-UHFFFAOYSA-N
The structure features a complex arrangement with a fluorophenyl group, a benzofuran moiety, and deuterated amine components, which are crucial for its biological activity and interaction with serotonin receptors .
(S)-Desfluoro Citalopram-d6 Oxalate can undergo various chemical reactions relevant to its function as an antidepressant:
These reactions are essential for understanding the compound's behavior in biological systems and its metabolic pathways .
(S)-Desfluoro Citalopram-d6 Oxalate operates primarily by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in synaptic clefts. This mechanism is pivotal in alleviating symptoms of depression and anxiety disorders. The stable isotope labeling allows researchers to trace the compound's pharmacokinetics and dynamics within biological systems, providing insights into its efficacy and metabolism .
The physical and chemical properties of (S)-Desfluoro Citalopram-d6 Oxalate include:
These properties are crucial for handling, storage, and application in research settings .
(S)-Desfluoro Citalopram-d6 Oxalate has several scientific applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1